molecular formula C19H24N4O4S2 B2873153 N1-(pyridin-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898460-20-3

N1-(pyridin-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2873153
CAS No.: 898460-20-3
M. Wt: 436.55
InChI Key: OBIPMACZSDBOCJ-UHFFFAOYSA-N
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Description

N1-(pyridin-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity

N1-(pyridin-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been identified as a promoter in Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides. This process is notable for its room temperature operation and excellent chemoselectivity between aryl iodides and bromides. The compound enables the formation of diverse N-arylation products, showcasing significant tolerance to a wide range of functional groups (Bhunia, De, & Ma, 2022).

Corrosion Inhibition

Research involving similar compounds has demonstrated applications in corrosion inhibition. Specifically, Schiff base complexes derived from related ligands have shown potential in protecting mild steel surfaces against corrosion, highlighting the intersection between coordination chemistry and materials engineering (Das et al., 2017).

Antiviral and Antidepressant Potential

While not directly related to this compound, studies on similar chemical entities have explored their potential in treating depression and addiction disorders through κ-opioid receptor antagonism. These findings suggest a broader context for the application of such compounds in medicinal chemistry and pharmacology (Grimwood et al., 2011).

Ligand Efficiency in Catalysis

N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, a compound with structural similarities, has been used as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature. This highlights the role of such ligands in facilitating reactions with moderate to excellent yields and high functional group tolerance (Wang et al., 2015).

Insecticidal Activity

Pyridine derivatives have been investigated for their insecticidal activity, demonstrating significant potential against agricultural pests. This suggests the possibility of using this compound or its analogs in developing new pest control agents (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Properties

IUPAC Name

N'-(pyridin-2-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c24-18(19(25)22-14-15-6-1-3-10-20-15)21-11-9-16-7-2-4-12-23(16)29(26,27)17-8-5-13-28-17/h1,3,5-6,8,10,13,16H,2,4,7,9,11-12,14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIPMACZSDBOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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